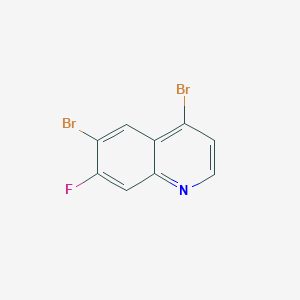

4,6-Dibromo-7-fluoroquinoline

Description

Significance of the Quinolines Scaffold in Heterocyclic Chemistry

The quinoline (B57606) scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. chemsrc.com This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products, particularly alkaloids, and serves as a "privileged scaffold" in medicinal chemistry. chemsrc.complos.org Its derivatives have demonstrated an immense range of pharmacological activities, including anticancer, antibacterial, antimalarial, and antiviral properties. plos.orggoogle.comossila.com The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune its steric and electronic properties for specific applications in drug discovery and the development of advanced functional materials. accelachem.com

Role of Halogenation in Modulating Molecular Reactivity and Electronic Properties within Quinolines

Halogenation is a powerful strategy used to modulate the physicochemical and biological properties of the quinoline core. The introduction of halogen atoms—such as fluorine, chlorine, and bromine—profoundly alters a molecule's electronic distribution, lipophilicity, and metabolic stability. Fluorine, in particular, is a common addition in modern drug design; its high electronegativity can influence the acidity or basicity of nearby functional groups and often enhances binding affinity to biological targets. google.comevitachem.com For instance, the development of fluoroquinolone antibiotics, a major class of antibacterial agents, highlights the positive impact of fluorine substitution on therapeutic efficacy. google.com

Bromine atoms also play a crucial role. Beyond their influence on the electronic nature of the quinoline ring, they serve as exceptionally useful synthetic "handles." The carbon-bromine bond is amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a gateway to complex molecular architectures that would otherwise be difficult to access. This dual role—as both a property modulator and a synthetic tool—makes halogenation a key technique in the synthesis of novel quinoline derivatives. chemsrc.com

Overview of Structural Features and Synthetic Utility of Polyhalogenated Quinolines

Polyhalogenated quinolines, which bear multiple halogen substituents, are highly valuable intermediates in organic synthesis. The specific pattern of halogenation dictates the reactivity of each site, allowing for regioselective functionalization. For example, halogens at different positions on the quinoline ring (e.g., the pyridine versus the benzene ring) exhibit different reactivities toward nucleophilic substitution or metal-catalyzed reactions.

The existence of numerous commercially available, complex polyhalogenated quinolines underscores their utility as building blocks for creating libraries of diverse compounds for screening in drug discovery and materials science. chemsrc.com Researchers leverage these platforms to systematically study structure-activity relationships, where the type and position of each halogen can be correlated with biological efficacy or material performance. chemsrc.com The synthesis of these polyfunctionalized scaffolds is an active area of research, with methods being developed to achieve efficient and selective halogenation and subsequent derivatization.

Research Gaps and Opportunities in the Study of 4,6-Dibromo-7-fluoroquinoline

A comprehensive review of current scientific literature and chemical databases reveals a significant research gap concerning the specific compound This compound . There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, physicochemical properties, or potential applications. Its CAS number is not readily found in major databases, and while structurally similar compounds are known, this particular halogenation pattern remains unexplored in the public domain.

This lack of information presents a clear opportunity for new research. The structure of this compound is intrinsically interesting from a synthetic and medicinal chemistry perspective.

Synthetic Potential: The two bromine atoms at positions C4 and C6 offer distinct opportunities for regioselective functionalization through established cross-coupling methodologies. This could allow for the sequential introduction of different substituents, leading to the creation of highly complex and diverse molecular scaffolds.

Potential Bioactivity: The presence of a fluorine atom at the C7 position is a well-known feature of many potent fluoroquinolone antibiotics. google.comaccelachem.com Investigating this compound and its derivatives could lead to the discovery of novel agents with antibacterial or other therapeutic properties.

The systematic synthesis and characterization of this compound would be the first step in filling this knowledge gap. Subsequent exploration of its reactivity and derivatization would provide valuable insights and could unlock its potential as a novel building block for creating next-generation pharmaceuticals or functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₄Br₂FN |

| Molecular Weight | 304.94 g/mol |

| CAS Number | Data not available in public databases |

| Physical Form | Data not available in published literature |

| Melting Point | Data not available in published literature |

| Boiling Point | Data not available in published literature |

| Solubility | Data not available in published literature |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Br2FN |

|---|---|

Molecular Weight |

304.94 g/mol |

IUPAC Name |

4,6-dibromo-7-fluoroquinoline |

InChI |

InChI=1S/C9H4Br2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |

InChI Key |

BZSNUNXMIBSTQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dibromo 7 Fluoroquinoline and Analogues

Strategic Considerations for Regioselective Halogenation on the Quinoline (B57606) Core

The inherent electronic properties of the quinoline ring system dictate its reactivity towards electrophilic substitution. The pyridine (B92270) ring is electron-deficient, making it less reactive, while the benzene (B151609) ring is comparatively electron-rich and more susceptible to electrophilic attack, typically at positions 5 and 8. Achieving a specific pattern like 4,6-dibromo-7-fluoro requires overcoming this natural reactivity, which can be accomplished through various strategic approaches.

Direct halogenation of an unsubstituted quinoline ring generally leads to a mixture of products, making it a challenging route for obtaining a specific trisubstituted isomer. Electrophilic bromination typically occurs at the C5, C8, and C6 positions of the carbocyclic ring. Halogenation at the C3 or C6 position can also occur under certain conditions.

Fluorination of the quinoline core is even more complex due to the high reactivity of fluorinating agents. Direct fluorination is often explosive and non-selective. Therefore, fluorine is almost always introduced using building blocks that already contain the fluorine atom before the quinoline ring is constructed.

For a target like 4,6-Dibromo-7-fluoroquinoline, a direct halogenation approach would likely start with a fluorinated quinoline, such as 7-fluoroquinoline (B188112). Subsequent bromination would then need to be carefully controlled. Reagents like N-Bromosuccinimide (NBS) are commonly used for bromination. However, achieving substitution at the C4 position on the electron-poor pyridine ring is particularly difficult and usually requires activation, for instance, through the formation of a quinoline N-oxide, which makes the C2 and C4 positions more susceptible to nucleophilic attack and, under different conditions, electrophilic attack.

To overcome the inherent regioselectivity of the quinoline nucleus, directing groups are often employed. These groups are temporarily installed on the ring to steer electrophiles to specific, otherwise inaccessible, positions. rsc.org This C-H activation strategy provides greater efficiency and selectivity compared to traditional methods. rsc.org

An 8-aminoquinoline (B160924) group, for example, can direct halogenation to the C5 and C7 positions. rsc.org Similarly, an 8-hydroxyquinoline (B1678124) can be dihalogenated at the C5 and C7 positions. researchgate.net For remote C-H functionalization, substituents at the 8-position, such as amides or ureas, have been shown to exclusively direct halogenation to the C5 position in a metal-free process using trihaloisocyanuric acids. rsc.orgnih.govrsc.orgresearchgate.net This method is noted for its operational simplicity and excellent functional group tolerance. rsc.orgnih.gov

The table below summarizes the effect of various directing groups on the regioselectivity of quinoline halogenation.

| Directing Group Position | Directing Group | Halogenation Position(s) | Reagents/Conditions |

| 8 | -OH, -OAcyl | C5, C7 | N-Halosuccinimide (NXS) |

| 8 | -NHCOR, -NHSO2R | C5 | Trihaloisocyanuric acids |

| N/A | N-oxide | C8 | [RhCp*Cl2]2 catalyst |

| 8 | -NH2 | C5, C7 | Electrochemical (e.g., NH4Br) |

Multi-Step Synthesis of the this compound Skeleton

Given the challenges of direct, selective halogenation, multi-step syntheses are often the most viable routes to complex molecules like this compound. These approaches involve either building the quinoline ring from pre-functionalized precursors or a carefully planned sequence of post-cyclization modifications.

A highly effective strategy for controlling the substitution pattern is to construct the quinoline ring using a starting material that already contains the desired substituents. This involves annulation (ring-forming) reactions. For this compound, a logical precursor would be an aniline (B41778) derivative, such as 3,5-dibromo-4-fluoroaniline (B1419471). This pre-functionalized aromatic amine can then be subjected to classic quinoline syntheses.

Several named reactions are available for this purpose, each suited for different substitution patterns. iipseries.orgpharmaguideline.com

| Annulation Reaction | Precursors | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | A harsh but effective method for producing quinolines. The aniline must be stable to strong acid and oxidation. |

| Combes Synthesis | Aromatic amine, 1,3-dicarbonyl compound | Forms 2,4-disubstituted quinolines via cyclization of a β-amino enone intermediate. pharmaguideline.com |

| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | An aldol-type condensation that is particularly useful for preparing 2-substituted quinolines under basic or acidic conditions. pharmaguideline.com |

| Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl compound | A versatile method that can be considered an extension of the Skraup synthesis but often proceeds under milder conditions. |

Using 3,5-dibromo-4-fluoroaniline as a starting material in a Skraup or Doebner-von Miller reaction, for instance, could theoretically yield the desired 6,8-dibromo-7-fluoroquinoline, highlighting the importance of choosing the correct aniline isomer to achieve the target 4,6,7-substitution pattern. The synthesis would require 2,4-dibromo-5-fluoroaniline (B1632630) to yield the desired product.

An alternative multi-step approach involves forming a simpler quinoline first and then sequentially adding the halogen substituents. This strategy relies heavily on the principles of regioselective halogenation discussed in section 2.1.

A plausible synthetic route could be:

Synthesis of a Precursor: Begin with the synthesis of 7-fluoro-4-hydroxyquinoline (or a protected version) via a method like the Conrad-Limpach synthesis from 3-fluoroaniline (B1664137) and a β-ketoester.

First Bromination: The hydroxyl group at C4 activates the ring, but not in a way that directs to C6. Therefore, direct bromination of 7-fluoroquinoline would be attempted first, which would likely yield 7-fluoro-5-bromoquinoline or a mixture. To achieve bromination at C6, specific conditions or a directing group strategy would be necessary.

Conversion and Second Bromination: The 4-hydroxy group can be converted to a 4-chloro group and then to a 4-bromo group. For instance, the 4-hydroxyquinoline (B1666331) can be treated with POBr₃. Introducing the second bromine at the C6 position would require overcoming the deactivating effect of the existing halogens and the pyridine ring. This step is challenging and might involve high temperatures or potent brominating agents, risking side reactions.

This stepwise approach requires meticulous planning to control the sequence of halogen introduction and to manage the activating and deactivating effects of the substituents at each stage.

In complex multi-step syntheses, protecting groups are essential for masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. jocpr.com An orthogonal protection strategy employs multiple protecting groups that can be removed under different, specific conditions, allowing for selective deprotection at various stages of the synthesis. jocpr.comfiveable.me

For example, if a synthesis required the use of an 8-amino or 8-hydroxy directing group, this group would need to be protected while other transformations, such as bromination at a different site, are carried out. The directing group could then be deprotected to facilitate a subsequent regioselective reaction.

The table below lists common orthogonal protecting group pairs and their respective deprotection conditions.

| Functional Group | Protecting Group 1 | Deprotection Conditions 1 | Protecting Group 2 | Deprotection Conditions 2 |

| Amine (-NH2) | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |

| Hydroxyl (-OH) | TBDMS (tert-Butyldimethylsilyl) | Fluoride (B91410) Source (e.g., TBAF) | Ac (Acetate) | Base (e.g., K2CO3, MeOH) |

| Hydroxyl (-OH) | Bn (Benzyl) | Hydrogenolysis (H2, Pd/C) | PMB (p-Methoxybenzyl) | Oxidative Cleavage (DDQ, CAN) |

By employing such a strategy, a chemist can perform a series of reactions—such as building the quinoline core, introducing a directing group, performing a directed halogenation, removing the directing group, and then performing a second halogenation—all in a controlled, stepwise manner, thereby enabling the synthesis of highly complex molecules like this compound.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the construction of complex molecular architectures. The synthesis of halogenated quinolines has particularly benefited from palladium- and copper-catalyzed reactions, which enable the precise introduction of halogen atoms onto the quinoline core.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Halogen Bond Formation

Palladium-catalyzed reactions are cornerstones of modern synthetic chemistry, valued for their mild reaction conditions and broad functional group tolerance. nih.gov While traditionally used for carbon-carbon and carbon-heteroatom bond formation, palladium catalysis is also effectively applied to the direct C–H halogenation of heterocyclic compounds, including quinolines.

The direct C–H halogenation approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. In a typical reaction, a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), activates a C–H bond on the quinoline ring, which then reacts with a halogen source. acs.org Common halogenating agents include N-halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). acs.orgresearchgate.net

Recent studies have demonstrated the utility of directing groups to control the regioselectivity of halogenation. For instance, an N-pyrimidyl directing group has been successfully used to guide the palladium-catalyzed C8–H halogenation of 4-quinolone derivatives. acs.org This method provides access to 8-halo-4-quinolone frameworks in high yields and is scalable. Mechanistic investigations suggest these transformations proceed through an organometallic pathway involving a reversible C–H metalation step. acs.org

While palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira are more commonly used to attach carbon-based fragments to a pre-halogenated quinoline, the underlying principles of oxidative addition and reductive elimination are central to the catalytic cycle. researchgate.netnih.gov The direct C–H halogenation pathway represents a more streamlined application of palladium catalysis for synthesizing compounds like this compound.

Table 1: Overview of Palladium-Catalyzed C-H Halogenation Components

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Activates the C-H bond for functionalization. |

| Ligand | BippyPhos, P(o-tol)₃ | Modulates the reactivity and stability of the catalyst. nih.govescholarship.org |

| Halogen Source | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Provides the halogen atom for the C-X bond formation. acs.org |

| Directing Group | N-pyrimidyl | Controls the site of halogenation (regioselectivity). acs.org |

| Solvent | Dichloroethane (DCE) | Provides the reaction medium. acs.org |

Copper-Mediated Halogenation Methods

Copper-mediated reactions have emerged as a cost-effective and powerful alternative for the halogenation of quinolines. These methods often proceed under mild conditions and exhibit excellent substrate tolerance. Copper(II) salts, such as copper(II) acetate (Cu(OAc)₂), are frequently used to catalyze the C–H halogenation at the C5 and C7 positions of the quinoline ring.

A notable advantage of copper-mediated methods is the use of inexpensive and readily available sodium halides (e.g., NaBr, NaCl) as the halogen source. The reactions typically employ an oxidant, with PhI(OAc)₂ being a common choice. Research indicates that these transformations may proceed via a single-electron transfer (SET) mechanism.

The general process involves the generation of a halogen radical, which then engages with a copper-quinoline complex. Deprotonation followed by reaction with the halogen radical leads to the final halogenated product. This methodology has proven effective for synthesizing a variety of halogenated quinolines in moderate to good yields.

Table 2: Examples of Copper-Catalyzed Halogenation of Quinolines

| Substrate | Catalyst | Halogen Source | Oxidant | Conditions | Product(s) | Yield |

| Quinoline | Cu(OAc)₂ | NaBr | PhI(OAc)₂ | DCE, 80°C | 5-Bromoquinoline & 5,7-Dibromoquinoline | Moderate to Good |

| 8-Methylquinoline | Cu(OAc)₂ | NaCl | PhI(OAc)₂ | DCE, 80°C | 5-Chloro-8-methylquinoline | Moderate |

| 6-Methoxyquinoline | CuBr₂ | - | PhI(OAc)₂ | DCE, 100°C | 5-Bromo-6-methoxyquinoline | Good |

Chemoenzymatic Synthetic Approaches to Halogenated Quinolines

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions, offering novel and sustainable routes to complex molecules. While still an emerging field for the synthesis of halogenated quinolines, this approach holds significant promise.

Enzymes such as monoamine oxidases (MAO-N) have been utilized for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. However, studies have shown that the efficiency of this enzymatic conversion can be significantly affected by the presence and position of substituents on the THQ backbone. For instance, THQs bearing halogen substituents (F, Cl, Br) on the aromatic ring were found to be poor substrates for MAO-N, resulting in low conversion rates. This highlights a current challenge in applying biocatalysis to heavily substituted or electron-deficient quinoline precursors.

Another approach involves using aldolase (B8822740) enzymes, such as trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), to construct the quinoline core under mild, aqueous conditions. This method reacts various 2-aminobenzaldehydes with pyruvate (B1213749) to form substituted quinaldic acids. While not a direct halogenation method, this enzymatic step could be integrated into a broader synthetic sequence where a halogenated 2-aminobenzaldehyde (B1207257) is used as a substrate, or the resulting quinoline product is subsequently halogenated using chemical methods.

These examples underscore the potential of integrating enzymatic steps for either core scaffold formation or final aromatization in the synthesis of halogenated quinolines, although substrate compatibility remains a key area for further research and enzyme engineering.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. eurekaselect.com The synthesis of quinolines, traditionally reliant on harsh conditions and hazardous reagents (e.g., Skraup and Friedländer syntheses), is an area ripe for the application of greener methodologies. ijpsjournal.comtandfonline.com

Key green chemistry strategies applicable to the synthesis of halogenated quinolines include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) significantly reduces the environmental impact of a synthesis. researchgate.net Metal-free halogenations of quinolines have been successfully developed using water as the solvent. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalysts, particularly recyclable ones like nanocatalysts, is a cornerstone of green chemistry. nih.gov Nanocatalysts offer high surface area and reactivity, often enabling reactions under milder conditions and can be recovered and reused, minimizing waste. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Direct C–H activation/halogenation is inherently more atom-economical than routes requiring pre-functionalization. rsc.org

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent (neat conditions) eliminates solvent-related waste and simplifies product purification. ijpsjournal.com

Applying these principles to the synthesis of this compound would involve selecting catalytic methods (e.g., copper or palladium) that can be performed in green solvents or under solvent-free conditions, potentially with recyclable catalysts, to create a more sustainable manufacturing process.

Reaction Pathways and Mechanistic Investigations of 4,6 Dibromo 7 Fluoroquinoline

Nucleophilic Aromatic Substitution Reactions on 4,6-Dibromo-7-fluoroquinoline

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-poor aromatic and heteroaromatic systems. The quinoline (B57606) ring, particularly due to the electron-withdrawing nature of the ring nitrogen, is activated towards such transformations. The presence of three halogen atoms on this compound introduces distinct sites for potential nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by strong electron-withdrawing groups. Consequently, the leaving group ability in SNAr is often inverted compared to SN1/SN2 reactions, following the general trend F > Cl > Br > I.

For this compound, this principle dictates the relative reactivity of the halogen sites:

C7-F: The fluorine atom is a potent activator for SNAr due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer complex. Therefore, the C7 position is a primary target for nucleophilic substitution.

C4-Br: The C4 position is highly activated by the adjacent ring nitrogen through both inductive and resonance effects. While bromine is an intrinsically poorer leaving group than fluorine in SNAr, the strong activation provided by the nitrogen makes the C4-Br bond susceptible to cleavage by potent nucleophiles.

C6-Br: The bromine at the C6 position is the least reactive towards SNAr. It is located on the carbocyclic ring and is not directly activated by the resonance-withdrawing effect of the ring nitrogen. Its substitution typically requires more forcing conditions than for the C4 or C7 positions.

Research findings show that under specific conditions, selective substitution can be achieved. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures can lead to the displacement of the fluorine atom at C7, yielding 4,6-dibromo-7-methoxyquinoline. The selectivity is driven by the superior ability of fluorine to stabilize the anionic intermediate.

The regioselectivity of SNAr reactions on this compound is governed by a combination of electronic and steric factors.

Electronic Effects: The dominant electronic effect is the electron-withdrawing nature of the substituents and the quinoline nitrogen. The nitrogen atom exerts its strongest activating effect at the C2 and C4 positions. The fluorine atom at C7 provides powerful localized activation at that position. The interplay between these effects determines the most favorable site for nucleophilic attack. For many common nucleophiles (e.g., alkoxides, amines), the activation provided by the fluorine atom at C7 makes it the kinetically preferred site of reaction.

Steric Effects: Steric hindrance is generally a minor factor for small nucleophiles attacking the planar quinoline ring. However, for very bulky nucleophiles, the accessibility of the different positions could influence selectivity. The C4 position, flanked by C3-H and the C5-H, is sterically comparable to the C7 position, which is flanked by the C6-Br and C8-H. Therefore, electronic factors remain the primary determinant of reactivity.

The table below summarizes the expected regioselectivity for SNAr reactions with various nucleophiles.

| Nucleophile | Typical Conditions | Major Product | Rationale for Selectivity |

|---|---|---|---|

| Sodium Methoxide (CH₃ONa) | Methanol, 80 °C | 4,6-Dibromo-7-methoxyquinoline | High electronegativity of F at C7 provides the most stable Meisenheimer intermediate. |

| Pyrrolidine | DMSO, 100 °C | 4,6-Dibromo-7-(pyrrolidin-1-yl)quinoline | Similar to alkoxides, amine nucleophiles preferentially attack the most electronically activated C7 position. |

| Sodium Hydrosulfide (NaSH) | DMF, 60 °C | 4,6-Dibromoquinoline-7-thiol | Soft nucleophiles like thiols also favor the C7 position due to the strong activation by fluorine. |

| Potassium Phthalimide (strong, bulky nucleophile) | NMP, 150 °C | 2-(4,6-Dibromoquinolin-7-yl)isoindoline-1,3-dione | Even with bulkier nucleophiles, the electronic activation at C7 typically dominates. |

Electrophilic Substitution Reactions on this compound

Electrophilic aromatic substitution (SEAr) on this compound is synthetically challenging and generally disfavored. The quinoline ring system is inherently electron-deficient and is thus deactivated towards attack by electrophiles. This deactivation is severely compounded by the presence of three strongly electron-withdrawing halogen substituents (F and two Br atoms).

Any potential SEAr reaction would be directed towards the carbocyclic ring (the "benzene" portion), as the pyridinic ring is highly deactivated. The directing effects of the existing substituents are as follows:

The C6-Br and C7-F are ortho-, para-directing groups. The C7-F directs to the C6 and C8 positions, while the C6-Br directs to the C5 and C7 positions.

The most likely, albeit highly unfavored, positions for electrophilic attack are C5 and C8, which are ortho and para to the existing halogens.

Attempted SEAr reactions, such as nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), would require extremely harsh conditions (high temperatures, strong superacids). Even under such conditions, the reaction would likely be low-yielding, slow, and prone to decomposition of the starting material. Consequently, electrophilic substitution is not considered a viable synthetic route for the further functionalization of this compound.

Cross-Coupling Reactivity of this compound (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used method for modifying this compound. The differential reactivity of the C-Br and C-F bonds towards oxidative addition to a Pd(0) catalyst allows for highly selective and sequential functionalization.

The C-Br bond is significantly more reactive in standard cross-coupling reactions than the C-F bond. This allows for the selective modification of the C4 and C6 positions while leaving the C7-F bond intact for subsequent transformations.

Further selectivity can often be achieved between the two C-Br bonds. The C4-Br bond is electronically distinct from the C6-Br bond due to its proximity to the pyridine (B92270) nitrogen. In many cases, the C4-Br bond exhibits different reactivity compared to the C6-Br bond, a feature that can be exploited by careful selection of catalyst, ligand, and reaction conditions. For instance, in Suzuki-Miyaura couplings, subtle differences in the rate of oxidative addition can allow for mono-arylation at one of the bromine centers by using a substoichiometric amount of the boronic acid partner. While selectivity can be catalyst-dependent, the C4 position is often reported to be more reactive due to its unique electronic environment.

The table below illustrates the selective functionalization at the bromine centers via Suzuki and Sonogashira couplings.

| Reaction Type | Reagents & Conditions | Observed Product | Selectivity Notes |

|---|---|---|---|

| Suzuki Coupling (Mono-arylation) | Phenylboronic acid (1.1 eq.), Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 6-Bromo-7-fluoro-4-phenylquinoline | Selective reaction at the C4-Br position is often achieved first. The C6-Br remains for further coupling. |

| Suzuki Coupling (Di-arylation) | Phenylboronic acid (2.5 eq.), Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 100 °C | 7-Fluoro-4,6-diphenylquinoline | Using excess boronic acid and a robust catalyst allows for complete substitution at both C-Br positions. |

| Sonogashira Coupling (Mono-alkynylation) | Trimethylsilylacetylene (1.2 eq.), Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 6-Bromo-7-fluoro-4-((trimethylsilyl)ethynyl)quinoline | The C4-Br position is typically more reactive, allowing for selective mono-alkynylation. |

| Sonogashira Coupling (Di-alkynylation) | Phenylacetylene (2.5 eq.), Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | 7-Fluoro-4,6-bis(phenylethynyl)quinoline | Excess alkyne drives the reaction to completion at both C4 and C6 positions. |

The concept of "orthogonal reactivity" is central to the synthetic utility of this compound. This refers to the ability to perform a specific chemical transformation at one site (or type of site) in a molecule without affecting a different reactive site.

The large difference in bond dissociation energy between a typical C-Br bond (~71 kcal/mol) and a C(sp²)-F bond (~125 kcal/mol) is the basis for this orthogonality. Standard Pd(0)-based cross-coupling catalysts readily cleave C-Br bonds via oxidative addition but are generally incapable of cleaving the much stronger C-F bond under the same conditions.

This allows for a powerful two-stage synthetic strategy:

Stage 1 (Cross-Coupling): The C4-Br and C6-Br positions are functionalized using palladium catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This step proceeds with high selectivity, leaving the C7-F bond completely untouched. This can create complex biaryl, acetylenic, or aminated quinoline structures.

Stage 2 (Nucleophilic Substitution): The product from Stage 1, which now contains a C7-F bond, can be subjected to SNAr conditions. The fluorine atom can be displaced by various nucleophiles (e.g., alkoxides, thiols, amines) to introduce a third, distinct functional group at the C7 position.

This orthogonal approach transforms this compound into a three-point diversification platform, enabling the programmed and site-specific construction of highly substituted quinoline derivatives that would be difficult to access through other synthetic routes.

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 4,6-Dibromo-7-methoxyquinoline |

| 4,6-Dibromo-7-(pyrrolidin-1-yl)quinoline |

| 4,6-Dibromoquinoline-7-thiol |

| 2-(4,6-Dibromoquinolin-7-yl)isoindoline-1,3-dione |

| 6-Bromo-7-fluoro-4-phenylquinoline |

| 7-Fluoro-4,6-diphenylquinoline |

| 6-Bromo-7-fluoro-4-((trimethylsilyl)ethynyl)quinoline |

| 7-Fluoro-4,6-bis(phenylethynyl)quinoline |

| Sodium Methoxide |

| Pyrrolidine |

| Sodium Hydrosulfide |

| Potassium Phthalimide |

| Phenylboronic acid |

| Trimethylsilylacetylene |

| Phenylacetylene |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |

| Copper(I) Iodide (CuI) |

| Sodium Carbonate (Na₂CO₃) |

| Potassium Carbonate (K₂CO₃) |

| Triethylamine (Et₃N) |

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature and databases.

Following a comprehensive and repeated search of scholarly articles, chemical databases, and patent literature, no specific information was found concerning the radical reactions, photochemical transformations, reaction kinetics, or thermodynamic analyses of the compound This compound .

The performed searches aimed to gather detailed research findings to construct an article based on the following outline:

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Despite utilizing various search strategies, including the use of related chemical names and potential CAS numbers, no dedicated studies or data sets for "this compound" in these specific areas could be retrieved. General information on the reactivity of the broader classes of quinolines and fluoroquinolones exists, but this information is not specific to the requested compound and therefore cannot be used to fulfill the request for an article focusing solely on "this compound".

Consequently, it is not possible to generate the requested scientific article with a professional and authoritative tone, as the foundational research data is absent from the available scientific record.

Spectroscopic and Structural Analysis of this compound: A Comprehensive Review

A detailed spectroscopic and structural elucidation of the chemical compound this compound is currently unavailable in publicly accessible scientific literature and chemical databases.

Despite a comprehensive search for experimental and theoretical data, specific details regarding the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound could not be retrieved. Consequently, the in-depth analysis as outlined, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR techniques, and FTIR spectroscopy, cannot be provided at this time.

The study of halogenated quinolines is a significant area of research in medicinal and materials chemistry. The specific placement of bromine and fluorine atoms on the quinoline scaffold is expected to significantly influence its electronic properties, reactivity, and potential biological activity. Spectroscopic analysis is the cornerstone for confirming the precise structure and understanding the electronic environment of such novel compounds.

Future research, involving the synthesis and subsequent spectroscopic characterization of this compound, would be necessary to generate the data required for the detailed article requested. Such studies would provide valuable insights into the structure-property relationships of polysubstituted quinolines.

Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 7 Fluoroquinoline

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Quinoline (B57606) derivatives have been extensively studied using vibrational spectroscopy, often supported by Density Functional Theory (DFT) calculations, to assign the observed bands. researchgate.net For substituted quinolines, aromatic C-H stretching vibrations are typically observed in the 3000-3200 cm⁻¹ region. dergipark.org.tr The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of strong bands in the 1300-1650 cm⁻¹ range. dergipark.org.trscispace.com

The presence of halogen substituents introduces specific vibrational modes. The C-F stretching vibration is expected to produce a characteristic band, while C-Br stretching vibrations are typically found at lower wavenumbers due to the larger mass of the bromine atom. For instance, in fluoroquinolone compounds, the C-F bond is associated with a symmetric vibrational mode. researchgate.net In related chloro-substituted quinolines, the C-Cl stretching mode has been identified around 1090 cm⁻¹. researchgate.net Based on these comparisons, a table of expected characteristic Raman bands for 4,6-Dibromo-7-fluoroquinoline can be proposed.

Table 1: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3000 - 3200 | dergipark.org.tr |

| C=C/C=N Ring Stretching | 1300 - 1650 | dergipark.org.trscispace.com |

| C-H In-plane Bending | 1000 - 1300 | scispace.com |

| C-F Stretching | 1100 - 1300 | researchgate.net |

Note: The exact positions of the vibrational bands for this compound require experimental measurement and may be influenced by intermolecular interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. thermofisher.com For this compound, with the molecular formula C₉H₄Br₂FN, the theoretical exact mass can be calculated with high precision. This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap are commonly used. thermofisher.comdphen1.com The calculated monoisotopic mass for the isomeric compound 4,8-Dibromo-6-fluoroquinoline (C₉H₄Br₂FN) is 302.86945 Da, which would be identical for this compound. nih.gov Experimental HRMS data for other halogenated quinolines have been successfully used to confirm their structures. mdpi.comresearchgate.net

Table 2: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₄Br₂FN | nih.gov |

| Theoretical Monoisotopic Mass | 302.86945 Da | nih.gov |

| Theoretical Exact Mass | 304.86740 Da | nih.gov |

| Expected Ion (ESI+) | [M+H]⁺ | N/A |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. jfda-online.comwikipedia.org The fragmentation pathways are governed by the chemical nature of the molecule, with cleavage typically occurring at the weakest bonds or initiated by charge sites. wikipedia.orgyoutube.com

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. In the collision cell of the mass spectrometer, this ion would be subjected to collision-induced dissociation (CID). wikipedia.org The fragmentation pathways for halogenated aromatic compounds often involve the loss of halogen atoms and small neutral molecules. scirp.orgresearchgate.net

Plausible fragmentation pathways for [C₉H₅Br₂FN]⁺ would include:

Loss of a bromine radical (•Br): This is a common fragmentation for bromo-aromatic compounds, leading to a significant fragment ion.

Sequential loss of two bromine radicals.

Loss of hydrogen fluoride (B91410) (HF): A potential rearrangement and elimination reaction.

Cleavage of the quinoline ring system: Resulting in smaller charged fragments.

The study of these fragmentation patterns provides definitive structural information, confirming the connectivity of the atoms within the molecule. researchgate.net

Table 3: Plausible MS/MS Fragments of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (approx.) |

|---|---|---|---|

| 303.9 | [M+H-Br]⁺ | •Br | 224.9 |

| 303.9 | [M+H-HBr]⁺ | HBr | 223.9 |

| 224.9 | [M+H-2Br]⁺ | •Br | 145.9 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Crystal Packing and Intermolecular Interactions

The way molecules of this compound pack in a crystal is dictated by a variety of intermolecular interactions. rsc.org In related halogenated quinoline structures, several types of non-covalent interactions are commonly observed, which would likely be present in the crystal structure of the title compound. nih.goviucr.org

π–π Stacking: The planar aromatic quinoline rings are expected to stack on top of each other, an interaction that is common in aromatic systems. iucr.org

Halogen Bonding: Interactions involving the bromine atoms (Br···N or Br···Br) are possible and have been noted as significant in the crystal packing of other bromo-substituted heterocycles. iucr.org

C-H···N and C-H···F Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms on the quinoline ring and the nitrogen or fluorine atoms of adjacent molecules are also anticipated to play a role in stabilizing the crystal lattice. nih.govacs.org

Bond Lengths and Angles in the Quinoline Ring System

X-ray crystallography provides precise measurements of intramolecular geometry. researchgate.net For this compound, the quinoline ring system is expected to be nearly planar, as observed in similar structures. iucr.org The bond lengths and angles within the fused ring system will be influenced by the electronic effects of the bromine and fluorine substituents.

Based on crystallographic data from related quinoline derivatives, typical bond lengths can be predicted. core.ac.ukappconnect.in The C-C bonds within the aromatic rings will have lengths intermediate between single and double bonds. The C-N bond lengths will also reflect their aromatic character. The C-Br and C-F bond lengths will be consistent with those found in other bromo- and fluoro-aromatic compounds.

Table 4: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value | Reference |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.42 Å | core.ac.uk |

| C-N (aromatic) | 1.32 - 1.38 Å | core.ac.uk |

| C-H | ~1.08 Å | N/A |

| C-F | ~1.35 Å | N/A |

| C-Br | ~1.90 Å | N/A |

| C-C-C (in ring) | 118 - 122° | core.ac.uk |

Note: These values are typical and the actual experimental values for this compound can only be confirmed by a dedicated X-ray crystallographic study.

Computational Chemistry and Theoretical Studies of 4,6 Dibromo 7 Fluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, offering a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a widely used method for predicting the molecular structure and electronic properties of quinoline (B57606) derivatives. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the optimized geometry of 4,6-Dibromo-7-fluoroquinoline can be determined. This calculation seeks the lowest energy conformation of the molecule, providing predicted bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT. These calculations are fundamental to understanding the molecule's stability and reactivity.

Table 1: Illustrative Predicted Geometrical Parameters for a Substituted Quinoline Core (Example Data)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | 1.37 |

| C-C Bond Length (Å) | 1.40 - 1.42 |

| C-Br Bond Length (Å) | 1.88 - 1.90 |

| C-F Bond Length (Å) | 1.35 |

Note: The data in this table is illustrative for a generic substituted quinoline and not specific to this compound due to the absence of published data.

For more precise electronic structure calculations, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for properties like electron correlation energies, which are crucial for a detailed understanding of the molecule's electronic behavior. These high-level calculations can serve as a benchmark for the results obtained from DFT methods.

Molecular Orbital Analysis

The analysis of molecular orbitals offers deep insights into the chemical reactivity and electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, particularly on the electron-rich regions, while the LUMO would also be distributed across the aromatic system. The presence of bromine and fluorine atoms will influence the energies and distributions of these orbitals due to their electronegativity and size.

Table 2: Representative Frontier Molecular Orbital Energies for a Halogenated Quinoline (Example Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: This data is representative for a halogenated quinoline and is not specific to this compound.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for identifying the electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen and fluorine atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms.

Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the atomic charges, providing a more detailed understanding of the electronic effects of the substituents on the quinoline ring.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of the molecule.

Theoretical calculations can predict the infrared (IR), and nuclear magnetic resonance (NMR) spectra of this compound. By calculating the vibrational frequencies, one can predict the IR spectrum. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated, providing valuable information for structural elucidation. These theoretical predictions, when compared with experimental data, can confirm the molecular structure.

Computational and Theoretical Studies of this compound: A Review of Current Research

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical studies focusing on the chemical compound this compound were found.

While extensive computational research exists for the broader class of fluoroquinolone compounds, particularly concerning their biological activities and interactions, this specific di-brominated and fluorinated quinoline derivative does not appear to have been the subject of dedicated theoretical investigation.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following topics as they pertain to this compound:

Structure-Property Relationship Studies (Non-Biological Focus)

General methodologies for these types of computational studies are well-established in the field of quantum chemistry. For instance, Density Functional Theory (DFT) is a common approach for predicting NMR chemical shifts, calculating vibrational frequencies, and simulating electronic spectra. Time-dependent DFT (TD-DFT) is specifically employed for excited-state properties like UV-Vis absorption. The elucidation of reaction mechanisms often involves locating transition states and calculating activation energies to map out the potential energy surface of a reaction.

However, without specific research conducted on this compound, any discussion would be purely hypothetical and would not meet the requirement for scientifically accurate and detailed findings for this particular compound. Further research is needed to characterize the computational and theoretical properties of this compound.

Influence of Halogenation on Aromaticity and Electron Density Distribution

The substitution of hydrogen atoms with halogens on the quinoline ring system introduces significant electronic perturbations that directly impact its aromatic character and the distribution of electron density. The presence of two bromine atoms at positions 4 and 6, and a fluorine atom at position 7, creates a complex electronic environment shaped by the interplay of inductive and resonance effects.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbon atom to which it is attached. Conversely, like other halogens, it can also participate in a weaker electron-donating resonance effect (+R) by contributing one of its lone pairs to the π-system of the aromatic ring. In the case of this compound, the strong -I effect of the fluorine at C-7 is expected to significantly decrease the electron density in its immediate vicinity.

The two bromine atoms also exhibit both inductive and resonance effects. While bromine is less electronegative than fluorine, it still exerts an electron-withdrawing inductive effect. The polarizability of bromine is greater than that of fluorine, which can influence its interaction with the aromatic system. mdpi.com The cumulative effect of three halogen substituents is a general polarization of the electron density within the quinoline framework. mdpi.com

Computational studies on similar halogenated aromatic compounds have shown that such substitutions can lead to a non-uniform distribution of electron density. Molecular electrostatic potential (MEP) maps, a common output of quantum chemical calculations, can visualize these effects, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the quinoline ring is expected to remain a primary site of high electron density, making it susceptible to electrophilic attack. nih.gov Conversely, the carbon atoms bonded to the halogens will exhibit reduced electron density.

Table 1: Predicted Effects of Halogenation on Electronic Properties of this compound

| Property | Influence of Fluorine (at C-7) | Influence of Bromine (at C-4 and C-6) | Predicted Overall Effect |

|---|---|---|---|

| Inductive Effect | Strong electron-withdrawal (-I) | Moderate electron-withdrawal (-I) | Significant polarization of the sigma framework |

| Resonance Effect | Weak electron-donation (+R) | Weak electron-donation (+R) | Minor modulation of the π-system |

| Electron Density | Localized decrease around C-7 | Localized decrease around C-4 and C-6 | Non-uniform distribution across the rings |

| Aromaticity | Potential for localized reduction | Potential for localized reduction | A slight decrease in overall aromaticity is expected |

Steric and Electronic Parameters of Bromine and Fluorine Substituents

The bromine and fluorine substituents in this compound can be characterized by established steric and electronic parameters that help predict the molecule's reactivity and intermolecular interactions. These parameters, often derived from empirical data and computational models, provide a quantitative measure of the substituents' influence.

Electronic Parameters:

The electronic influence of substituents is commonly quantified using Hammett (σ) and Taft (σ*) parameters. These parameters describe the electron-donating or electron-withdrawing ability of a group and its effect on reaction rates and equilibria.

Fluorine: The fluorine atom at the 7-position is expected to have a significant positive Hammett value, indicative of its strong electron-withdrawing nature through the inductive effect. This would decrease the basicity of the quinoline nitrogen and make the ring system less susceptible to electrophilic aromatic substitution compared to unsubstituted quinoline.

Bromine: The bromine atoms at the 4- and 6-positions also contribute to the electron-withdrawing character of the molecule, albeit to a lesser extent than fluorine. Their Hammett values would also be positive. The position of the substituent influences the magnitude of its electronic effect on a given reaction center.

Steric Parameters:

Steric effects arise from the physical size of the substituents, which can hinder the approach of reactants or influence the preferred conformation of the molecule.

Van der Waals Radii: The van der Waals radius of bromine (1.85 Å) is considerably larger than that of fluorine (1.47 Å) and hydrogen (1.20 Å). The presence of the two bulky bromine atoms, particularly the one at the C-4 position adjacent to the nitrogen-containing ring, introduces significant steric bulk. This steric hindrance can play a crucial role in directing the regioselectivity of reactions involving the quinoline core. nsf.gov For instance, the approach of a bulky reagent to the C-5 position might be sterically hindered by the C-4 bromine.

Taft Steric Parameter (Es): This parameter provides a quantitative measure of the steric effect of a substituent. The larger bromine atoms would have a more negative Es value compared to the smaller fluorine atom, indicating greater steric hindrance. nsf.gov The steric demands of the bromine atoms can influence everything from crystal packing to the binding affinity of the molecule with biological targets. nih.gov

The interplay of these steric and electronic factors is critical. For example, while the electronic effects of the halogens deactivate the ring towards electrophilic substitution, the steric bulk of the bromine atoms can further influence where such a reaction might occur, should the conditions be forcing enough. nsf.govresearchgate.net

Table 2: Key Steric and Electronic Parameters for Substituents

| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) | Taft Steric Parameter (Es) |

|---|---|---|---|---|

| Fluorine | 1.47 | 3.98 | +0.06 | -0.46 |

| Bromine | 1.85 | 2.96 | +0.23 | -1.16 |

| Hydrogen | 1.20 | 2.20 | 0.00 | 0.00 |

Applications of 4,6 Dibromo 7 Fluoroquinoline in Advanced Organic Synthesis and Materials Science

4,6-Dibromo-7-fluoroquinoline as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the carbon-bromine and carbon-fluorine bonds in this compound is significantly different, a feature that synthetic chemists can exploit to achieve regioselective modifications. The bromine atoms, particularly the one at the 4-position, are susceptible to displacement by nucleophiles and are excellent handles for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, in contrast, is generally more resistant to nucleophilic substitution but can activate adjacent positions for metallation or participate in specific coupling reactions. researchgate.net This differential reactivity is fundamental to its role as a versatile scaffold.

Precursor for Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a critical class of compounds in materials science and medicinal chemistry. This compound is an ideal starting material for constructing these elaborate systems through annulation strategies, where new rings are fused onto the quinoline (B57606) core.

Transition-metal-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. By selectively reacting the bromo substituents, complex carbocyclic and heterocyclic rings can be appended. For instance, a double Suzuki coupling reaction with a diboronic acid derivative could yield a fused polycyclic system. Similarly, intramolecular cyclization of a derivative, where a reactive group has been installed at the 6-position via substitution of the bromine, can lead to the formation of a new ring between positions 5 and 6. The synthesis of quinoline-based quinones, which are precursors to biologically active natural products like streptonigrin, often involves functionalizing halogenated quinoline cores. scienceopen.com The dibromo functionality on this compound provides two distinct points for such elaborations, enabling the synthesis of complex PANHs that would be difficult to access through other routes.

Scaffold for Multi-Functionalized Quinoline Derivatives

The true synthetic utility of this compound lies in its capacity for sequential and regioselective functionalization. The C4-Br bond is typically more reactive than the C6-Br bond towards certain reagents, allowing for stepwise introduction of different substituents. researchgate.netscienceopen.com

Palladium-catalyzed cross-coupling reactions are particularly effective. For example, Sonogashira coupling can be performed selectively at the 4-position to introduce an alkyne group, leaving the 6-bromo and 7-fluoro substituents intact for subsequent transformations. This step-wise approach allows for the controlled synthesis of tri-functionalized quinolines where each position (4, 6, and 7) bears a different group. Such multi-functionalized quinolines are valuable as molecular probes and as building blocks for drugs and materials where precise control over steric and electronic properties is crucial. durham.ac.uk

The following table summarizes potential selective functionalization reactions on the this compound scaffold.

| Position | Reaction Type | Reagents/Catalyst | Potential Product |

| 4 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-6-bromo-7-fluoroquinoline |

| 4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-6-bromo-7-fluoroquinoline |

| 4 & 6 | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | 4,6-Diamino-7-fluoroquinoline |

| 6 | Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) under forcing conditions | 4-Bromo-6-methoxy-7-fluoroquinoline |

Rational Design of New Organic Materials Incorporating the this compound Motif

The electronic properties imparted by the fluorine and bromine atoms, combined with the inherent characteristics of the quinoline ring system, make this compound an attractive motif for the design of functional organic materials. ethernet.edu.et The electron-withdrawing nature of the halogens can lower the HOMO and LUMO energy levels of derived materials, which is a key strategy for tuning their optoelectronic and charge-transport properties.

Optoelectronic Properties of Derived Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Quinolines and their derivatives are widely investigated for use in organic electronics. mdpi.com They can function as electron-transporting materials or as hosts for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The introduction of a fluorine atom can enhance electron injection/transport properties and improve the stability of the material. chemicalbook.com Derivatives of this compound, obtained through cross-coupling reactions, can be designed to have specific energy levels and morphologies suitable for OLED applications. For instance, attaching hole-transporting moieties (like triphenylamine) and electron-transporting moieties through the bromine positions could lead to bipolar host materials or single-molecule emitters.

In the field of Organic Photovoltaics (OPVs), fluorinated building blocks are often used to create donor or acceptor materials. Fluorination can lower the HOMO level of a donor polymer, leading to a higher open-circuit voltage (Voc) in the solar cell device. chemicalbook.com The this compound unit could be polymerized, for example, through a Yamamoto or Suzuki polymerization reaction, to create a conjugated polymer. The resulting polymer would incorporate the electron-deficient, fluorinated quinoline unit, making it a candidate for an acceptor material or a wide-bandgap donor in OPV devices. alfachemch.com

Supramolecular Assembly and Crystal Engineering Applications

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net this compound is an excellent candidate for this field due to its potential to participate in a variety of non-covalent interactions.

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming directional interactions with Lewis bases (e.g., nitrogen or oxygen atoms in other molecules).

Hydrogen Bonding: The nitrogen atom of the quinoline ring is a hydrogen bond acceptor. In derivatives where amine or hydroxyl groups have been introduced, strong hydrogen bonding networks can be formed. researchgate.net Weak C-H···F and C-H···N hydrogen bonds can also play a role in stabilizing the crystal packing.

π-π Stacking: The planar aromatic quinoline core can interact with other aromatic systems through π-π stacking.

By carefully choosing co-formers, it is possible to create co-crystals of this compound derivatives with tailored solid-state architectures. twas.org These structures could find applications in areas such as nonlinear optics, charge transport, and gas separation, where the precise arrangement of molecules is critical. researchgate.net

Potential in Polymer Chemistry and Functional Coatings

The presence of two bromine atoms makes this compound a suitable monomer for polycondensation reactions. As mentioned, polymerization via Suzuki or Stille coupling can produce novel conjugated polymers. These polymers could possess unique properties such as high thermal stability, specific electronic characteristics, and chemosensory capabilities, making them suitable for applications in advanced electronics or as sensor materials. alfachemch.com

Furthermore, quinoline-containing polymers can be used to develop functional coatings. encyclopedia.pub For example, coatings with anti-fouling or anti-corrosion properties can be designed. The fluorine atom can impart hydrophobicity and chemical resistance to a polymer coating. By incorporating this compound into a polymer backbone or as a pendant group, it is possible to create robust coatings for demanding environments. The ability to further functionalize the polymer after its formation (by targeting any remaining reactive sites) adds another layer of versatility for creating smart and responsive surfaces.

Role in Catalyst Design and Ligand Synthesis

The quinoline core, substituted with reactive halogens, serves as a versatile platform for the construction of complex ligands tailored for specific catalytic applications. The presence of bromine atoms at the 4 and 6 positions offers sites for further functionalization, while the fluorine atom at the 7-position modulates the electronic character of the aromatic system.

Precursor for N-Heterocyclic Carbene Ligands

While direct literature detailing the synthesis of N-heterocyclic carbene (NHC) ligands from this compound is not abundant, the general principles of NHC synthesis from haloaromatic precursors are well-established and can be applied to this specific molecule. nih.govresearchgate.netbeilstein-journals.orgsigmaaldrich.comscripps.edu NHCs have become a cornerstone in modern organometallic chemistry and catalysis due to their strong σ-donating ability and steric tuneability. sigmaaldrich.comscripps.edu

The synthesis of an NHC ligand typically involves the formation of an azolium salt precursor, which is subsequently deprotonated to yield the free carbene. scripps.edu In the context of this compound, a plausible synthetic route would involve the initial displacement of the bromine atom at the 4-position by a suitable N-nucleophile, such as an imidazole (B134444) or a related diazole. This step would be followed by N-arylation or N-alkylation to form the quaternary azolium salt. The dibromo-fluoroquinoline moiety would thus be incorporated as a substituent on one of the nitrogen atoms of the heterocyclic ring.

The general synthetic approach can be outlined as follows:

Nucleophilic Substitution: Reaction of this compound with an N-heterocycle (e.g., imidazole) to displace the more labile 4-bromo substituent.

Quaternization: Alkylation or arylation of the resulting N-(6-bromo-7-fluoroquinolin-4-yl)imidazole to form the corresponding imidazolium (B1220033) salt.

Deprotonation: Treatment of the imidazolium salt with a strong base to generate the free NHC ligand.

The resulting NHC would feature a 6-bromo-7-fluoroquinolin-4-yl group, which could influence the steric and electronic properties of the resulting metal complex, thereby impacting its catalytic activity and selectivity.

Integration into Chiral Ligand Frameworks for Asymmetric Catalysis

The development of chiral ligands is paramount for enantioselective synthesis, a critical field in the production of pharmaceuticals and fine chemicals. rsc.org Quinolines are a privileged scaffold in the design of chiral ligands. nih.gov The synthesis of chiral ligands based on halogenated quinolines has been reported, demonstrating the feasibility of incorporating structures like this compound into complex chiral architectures. For instance, 8-bromo-6-fluoroquinoline (B1287374) has been utilized in the synthesis of chiral bisquinolyldiamine ligands for iron-catalyzed asymmetric oxidative coupling reactions. nih.gov

Following a similar strategy, this compound can be envisioned as a key component in the synthesis of novel chiral ligands. The bromine atoms provide handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to connect the quinoline core to a chiral backbone or other ligand fragments.

A representative, albeit hypothetical, synthetic pathway for a chiral bis(dibromo-fluoroquinolyl)diamine ligand is presented below. This is based on established methods for similar structures. nih.gov

| Step | Reaction | Reactants | Product |

| 1 | Buchwald-Hartwig Amination | This compound, (1R,2R)-Cyclohexane-1,2-diamine | Chiral bis(4,6-dibromo-7-fluoroquinolyl)diamine |

| 2 | Complexation | Chiral ligand, Metal precursor (e.g., Fe(ClO4)2) | Chiral metal complex |

The resulting chiral ligand, bearing two this compound units, would chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, cyclopropanations, or C-C bond-forming reactions. The electronic and steric nature of the dibromo-fluoroquinoline substituents would play a crucial role in the efficacy of the catalyst.

Analytical Method Development for the Detection and Quantification of this compound in Chemical Research

The development of robust analytical methods is essential for monitoring the synthesis of this compound, assessing its purity, and tracking its fate in research applications. Given its structure as a halogenated fluoroquinolone, methods established for related compounds can be adapted.

Chromatographic Techniques are the cornerstone for the separation and quantification of such compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the analysis of fluoroquinolones. moca.net.uanih.govresearchgate.net For this compound, a C18 column with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient, often with a pH modifier like formic or phosphoric acid, would be a suitable starting point. moca.net.uaresearchgate.net The extensive conjugation in the quinoline ring system should provide a strong chromophore for UV detection. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC to a mass spectrometer (LC-MS) is the preferred method. nih.govfrontiersin.org

Gas Chromatography (GC): GC is another viable technique, particularly when coupled with a mass spectrometer (GC-MS). oup.com Due to the relatively high boiling point expected for a dibrominated compound, a high-temperature capillary column (e.g., polysiloxane-based) would be necessary. Electron capture detection (ECD) could also be a sensitive option due to the presence of multiple halogen atoms.

Spectroscopic and Spectrometric Techniques are crucial for structural elucidation and quantification.

Mass Spectrometry (MS): MS is indispensable for confirming the molecular weight and fragmentation pattern of this compound. nih.goviaea.org The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for the M, M+2, and M+4 peaks) would be a definitive feature in the mass spectrum. iaea.org Both electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS would be suitable ionization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the unambiguous structural confirmation of the molecule. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom would provide detailed information about the substitution pattern on the quinoline ring.

Spectrophotometry: UV-Vis spectrophotometry can be used for simple quantification in pure solutions, based on the absorbance of the quinoline chromophore. nih.gov For more complex samples or for achieving lower detection limits, spectrofluorimetry could be explored, as many quinolone derivatives exhibit fluorescence. thescipub.com

The development of a specific analytical method for this compound would require optimization of parameters such as the chromatographic column, mobile phase composition, and detector settings to achieve the desired sensitivity, selectivity, and run time.

| Analytical Technique | Typical Parameters | Application |

| HPLC-UV/MS | C18 column, Acetonitrile/Water gradient, UV or MS detection | Quantification, Purity assessment, Reaction monitoring |

| GC-MS | Capillary column, Temperature programming, EI source | Separation of isomers, Impurity profiling |

| NMR | ¹H, ¹³C, ¹⁹F nuclei, Deuterated solvents | Structural elucidation, Purity confirmation |

| Spectrophotometry | UV-Vis or Fluorescence | Rapid quantification in simple matrices |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has a long history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. researchgate.netresearchgate.net However, these traditional methods often require harsh conditions, strong acids, and high temperatures, leading to environmental concerns and limited functional group tolerance. researchgate.nettandfonline.com The future of synthesizing 4,6-Dibromo-7-fluoroquinoline and related structures lies in the development of novel methodologies that prioritize efficiency, atom economy, and sustainability.

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Activation: Recent advances in catalysis offer powerful tools for constructing the quinoline core. mdpi.com Methods involving catalysts based on palladium, rhodium, and copper can enable the direct formation of C-C and C-N bonds from simple precursors, often under milder conditions than traditional routes. mdpi.commdpi.com Future work could focus on developing specific catalysts for the regioselective synthesis of highly substituted quinolines like the target compound.

Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), microwave-assisted synthesis, and reusable catalysts represents a significant push towards sustainability. tandfonline.com For instance, the use of a reusable solid acid catalyst under microwave conditions has been shown to be effective for the Friedländer quinoline synthesis. mdpi.com Research into one-pot, multi-component reactions will also be crucial, as these methods reduce waste by minimizing intermediate purification steps. nih.govtandfonline.com

Photoredox Catalysis: Light-mediated reactions are emerging as a powerful and sustainable synthetic strategy. Photo-induced oxidative cyclization, for example, can provide novel pathways to quinoline scaffolds under ambient conditions, reducing the need for harsh oxidants. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| C-H Activation | Direct functionalization of C-H bonds | Fewer pre-functionalization steps, high atom economy. mdpi.commdpi.com |

| Green Solvents/Catalysts | Use of water, ethanol (B145695); reusable solid acids | Reduced environmental impact, lower costs. tandfonline.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, potentially higher yields. researchgate.nettandfonline.com |

| Photoredox Catalysis | Use of light to drive reactions | Mild reaction conditions, unique reactivity pathways. mdpi.com |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and In Situ Monitoring

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. While many quinoline syntheses are well-established, the intricate details of bond formation and the roles of catalysts and intermediates are not always fully elucidated. nih.gov Future research will benefit immensely from the application of advanced spectroscopic techniques.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be employed to observe short-lived intermediates that are crucial to the reaction pathway. This allows for a direct, real-time view of the reaction as it unfolds, providing invaluable data for mechanistic proposals.

In Situ Monitoring: Technologies like ReactIR (in situ Fourier-transform infrared spectroscopy) and process mass spectrometry allow chemists to track the concentration of reactants, intermediates, and products throughout a reaction. This provides detailed kinetic profiles and helps identify reaction bottlenecks or side reactions, leading to more rational process optimization.

By applying these techniques to the synthesis of this compound, researchers could gain precise insights into the cyclization and halogenation steps, leading to improved control over regioselectivity and yield.

Development of New Computational Models for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research. For a molecule like this compound, with multiple reactive sites, predictive models can guide synthetic efforts and screen for potential applications.